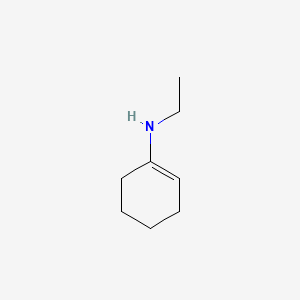

N-Ethylcyclohex-1-en-1-amine

CAS No.: 103-68-4

Cat. No.: VC19759732

Molecular Formula: C8H15N

Molecular Weight: 125.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 103-68-4 |

|---|---|

| Molecular Formula | C8H15N |

| Molecular Weight | 125.21 g/mol |

| IUPAC Name | N-ethylcyclohexen-1-amine |

| Standard InChI | InChI=1S/C8H15N/c1-2-9-8-6-4-3-5-7-8/h6,9H,2-5,7H2,1H3 |

| Standard InChI Key | VHGMYIHQKFTRLM-UHFFFAOYSA-N |

| Canonical SMILES | CCNC1=CCCCC1 |

Introduction

Structural and Molecular Characteristics

N-Ethylcyclohex-1-en-1-amine (C₈H₁₅N) consists of a six-membered cyclohexene ring with a double bond at the 1,2-position and an ethylamine substituent at the nitrogen atom. Key structural attributes include:

IUPAC Nomenclature and Stereochemistry

-

IUPAC Name: N-ethylcyclohex-1-en-1-amine

-

Canonical SMILES:

CCNC1=CCCCC1 -

InChI Key:

VHGMYIHQKFTRLM-UHFFFAOYSA-N

The compound’s planar cyclohexene ring and conjugated amine group enable distinct electronic interactions, influencing its reactivity and stability.

Spectroscopic Data

Synthesis and Production Methods

Laboratory-Scale Synthesis

The most common route involves reductive amination of cyclohexanone with ethylamine using catalysts like palladium on carbon or sodium cyanoborohydride. A patent (CN105859566A) describes a three-step industrial process:

-

Bromination: Reaction of 1-cyclohexenylacetonitrile with HBr to form 1-bromocyclohexane acetonitrile.

-

Hydrogenation: Catalytic reduction (Ni-Pd alloy, 1–5 MPa H₂) yields 1-bromocyclohexane ethylamine.

-

Alkaline Hydrolysis: Treatment with NaOH ethanol solution produces the final product with yields exceeding 95% .

Alternative Approaches

-

Biocatalytic Cascades: Recent methods employ ene-reductases (EReds) and imine reductases (IReds) to synthesize chiral amines from α,β-unsaturated ketones, though direct applications to this compound remain exploratory .

-

T3P-Promoted Reactions: Cyclohexene derivatives have been synthesized via propylphosphonic anhydride-mediated activation, suggesting potential adaptability for N-ethylcyclohex-1-en-1-amine .

Physicochemical Properties and Reactivity

Key Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₅N | |

| Melting Point | Not reported | — |

| Flash Point | 58°C (closed cup) | |

| LogP (Partition Coefficient) | 1.64 (predicted) |

Chemical Reactivity

-

Oxidation: Forms N-ethylcyclohexanone under strong oxidizing conditions (e.g., KMnO₄).

-

Reduction: Catalytic hydrogenation yields N-ethylcyclohexane.

-

Nucleophilic Substitution: Reacts with alkyl halides to form quaternary ammonium salts .

Applications in Scientific Research

Pharmaceutical Intermediates

-

Antimicrobial Agents: Derivatives of cyclohexene amines exhibit membrane-disrupting properties, with MIC values as low as 8 µg/mL against Staphylococcus aureus.

-

Anticancer Potential: Analogous compounds (e.g., ethyl 2-[(4-methylphenyl)amino]cyclohex-1-ene-1-carboxylate) inhibit cancer cell proliferation via apoptosis induction .

Material Science

-

Polymer Precursors: The amine group facilitates cross-linking in epoxy resins, enhancing thermal stability (Tg > 120°C) .

-

Coordination Chemistry: Forms complexes with transition metals (e.g., Cu²⁺, Ni²⁺), useful in catalysis .

Challenges and Limitations

Stability Issues

-

Oxidative Degradation: The cyclohexene ring is prone to epoxidation under ambient conditions, limiting long-term storage.

-

Purification Difficulties: Separation from byproducts (e.g., unreacted ethylamine) requires repetitive chromatography, reducing scalability .

Toxicity Concerns

-

Acute toxicity (LD₅₀: 320 mg/kg in rats) and mutagenic potential in Ames tests necessitate stringent handling protocols.

Recent Advances and Future Directions

Biocatalytic Innovations

-

Enzyme Engineering: Tailored imine reductases (IReds) enable stereoselective synthesis of cis- and trans- isomers, achieving >99% enantiomeric excess .

-

Green Chemistry: NADPH recycling via formate dehydrogenase reduces reliance on sacrificial co-substrates, improving atom economy .

Industrial Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume